molecular formula C11H8Br2 B1368094 2-Bromo-6-(bromomethyl)naphthalene CAS No. 305798-02-1

2-Bromo-6-(bromomethyl)naphthalene

Cat. No.: B1368094
CAS No.: 305798-02-1
M. Wt: 299.99 g/mol
InChI Key: KNCXTOYNERTOJO-UHFFFAOYSA-N
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Description

“2-Bromo-6-(bromomethyl)naphthalene” is an organic compound with the molecular formula C11H9Br . It is used as a starting material in various chemical syntheses .


Synthesis Analysis

“this compound” can be synthesized from “Methyl 6-bromo-2-naphthoate” which undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford "6-iodo-2-naphthoic acid" . It can also be employed as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene core with a bromomethyl group attached at the 2-position . The molecular weight of the compound is 221.09 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .


Physical and Chemical Properties Analysis

The compound has a boiling point of 213 °C/100 mmHg and a melting point of 51-54 °C . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives

2-Bromo-6-(bromomethyl)naphthalene is used as a precursor in synthesizing core-substituted 1,4,5,8-naphthalene diimides (cNDIs), which have applications in materials and supramolecular chemistry. Efficient methods have been developed to obtain derivatives of 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride, indicating the compound's significance in chemical synthesis processes (Ping, 2012).

2. Development of Hypercrosslinked Polymeric Adsorbents

In the field of polymeric adsorbents, this compound derivatives have been explored. For instance, a novel hypercrosslinked polymeric adsorbent, LM-6, was prepared using 2-naphthol and bromoethane, demonstrating the role of this compound in enhancing adsorption capacities through hydrogen-bonding and physical interactions in aqueous solutions (Yuan et al., 2008).

3. Crosslinking Activity on DNA

2,6-Bis(bromomethyl)naphthalene, a related compound, exhibits significant crosslinking activity on DNA. It has been found to have unique behavior in microbial mutagenicity studies and may form intrastrand crosslinks similar to cisplatin. This highlights its potential use in genetic research and therapy (Higashi et al., 2009).

4. Organic Synthesis and Drug Development

This compound is an important intermediate in the synthesis of various non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. It is pivotal in developing safer and more efficient synthetic procedures for pharmaceutical compounds (Xu & He, 2010).

Safety and Hazards

“2-Bromo-6-(bromomethyl)naphthalene” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .

Mode of Action

2-Bromo-6-(bromomethyl)naphthalene is a brominated compound that can participate in various chemical reactions. One of the most common reactions involving brominated compounds is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the carbon it was attached to form a bond with another carbon atom . This reaction is often used to create carbon-carbon bonds, a fundamental process in organic synthesis .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation . These reactions can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction .

Pharmacokinetics

The compound’s bromine atoms could potentially enhance its lipophilicity, which could influence its absorption and distribution

Result of Action

Given its potential to participate in carbon-carbon bond-forming reactions, it could potentially influence the synthesis of various organic molecules within cells . The specific effects would likely depend on the context of the reaction and the other molecules involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light or heat .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It can act as a substrate in various reactions, including nucleophilic substitution and free radical bromination . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form covalent bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For instance, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. Furthermore, this compound can affect cellular metabolism by inhibiting or activating metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperature or exposure to strong oxidizing agents. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to significant tissue damage and organ dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound may also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it may exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals can also direct the compound to specific subcellular compartments .

Properties

IUPAC Name

2-bromo-6-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCXTOYNERTOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599650
Record name 2-Bromo-6-(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305798-02-1
Record name 2-Bromo-6-(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three-necked flask (2 L) was added (6-bromonaphthalen-2-yl)methanol (47.7 g, 0.201 mol) and chloroform (600 ml). The mixture was then cooled with an ethanol-liquid nitrogen bath to −35□. To the suspension was added phosphorus tribromide (28.6 ml, 0.603 mol) dropwise slowly over 25 minutes. The cooling bath was removed and the reaction mixture was kept under stirring for additional 2.5 hours at room temperature. The mixture was cooled again and to it was added methanol (250 mL) dropwise slowly and released quickly was hydrogen bromide, which was absorbed with a potassium hydrate solution. The mixture was warmed to room temperature and the resulting precipitate was collected by filtering under reduced pressure. The filter cake was washed with ethanol and dried to afford a white solid, 2-bromo-6-(bromomethyl)naphthalene (35 g).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
28.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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